3-methyl-4-nitro-2-oxido-1,2,5-oxadiazol-2-ium
Overview
Description
3-methyl-4-nitro-2-oxido-1,2,5-oxadiazol-2-ium is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 3-methyl-4-nitro-2-oxido-1,2,5-oxadiazol-2-ium typically involves a series of chemical reactions. One common method is the tandem nitration-reduction reaction of an available (furoxanyl)chloroxime . The reaction conditions include the use of nitrogen dioxide (N₂O₄) at a controlled temperature of 20°C . The structure of the synthesized compound is confirmed through various analytical techniques such as elemental analysis, IR, ¹H, ¹³C, and ¹⁴N NMR spectroscopy .
Chemical Reactions Analysis
3-methyl-4-nitro-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitrogen dioxide (N₂O₄) and hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nitration-reduction reaction of (furoxanyl)chloroxime leads to the formation of potassium 4-dinitromethyl-3-methylfuroxanate .
Scientific Research Applications
3-methyl-4-nitro-2-oxido-1,2,5-oxadiazol-2-ium has several scientific research applications. It is used in the preparation of high-energy materials due to its explosophoric functionalities . These materials are important in the development of dual-use technologies and have applications in both civilian and military sectors . Additionally, oxadiazoles, including this compound, have been studied for their potential as anti-infective agents, displaying activities against various bacterial and viral pathogens .
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-2-oxido-1,2,5-oxadiazol-2-ium involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to participate in hydrogen bonding and other interactions with target molecules . These interactions can lead to various biological effects, including antimicrobial activity and potential therapeutic applications .
Comparison with Similar Compounds
3-methyl-4-nitro-2-oxido-1,2,5-oxadiazol-2-ium can be compared with other similar compounds, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles . These compounds share similar structural features but differ in their specific chemical properties and applications. For example, 1,2,4-oxadiazoles have been extensively studied for their anti-infective properties, while 1,3,4-oxadiazoles are known for their potential as anticancer agents . The unique combination of functional groups in this compound makes it distinct from these other oxadiazoles and highlights its potential for diverse applications.
Properties
IUPAC Name |
3-methyl-4-nitro-2-oxido-1,2,5-oxadiazol-2-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O4/c1-2-3(5(7)8)4-10-6(2)9/h1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZZPXRWOUTAPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](ON=C1[N+](=O)[O-])[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197832 | |
Record name | Furazan, 3-methyl-4-nitro-, 2(or 5)-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49558-02-3 | |
Record name | Methylnitrofuroxan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49558-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furazan, 3-methyl-4-nitro-, 2(or 5)-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.